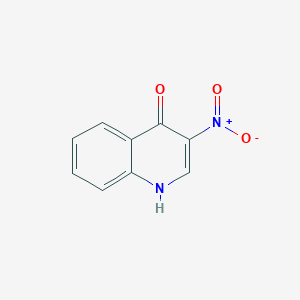

3-Nitroquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-6-3-1-2-4-7(6)10-5-8(9)11(13)14/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWISCKSGNCMAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311855 | |

| Record name | 3-Nitroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50332-66-6 | |

| Record name | 50332-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 50332-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITRO-4-QUINOLINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Nitroquinolin-4-ol chemical properties and structure

An In-Depth Technical Guide to 3-Nitroquinolin-4-ol: Structure, Properties, and Applications

Abstract

This compound, systematically known as 3-nitro-1H-quinolin-4-one, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] As a derivative of the quinoline scaffold, a privileged structure in numerous biologically active molecules, it serves as a valuable building block for drug discovery.[3][4] This technical guide provides a comprehensive overview of its core chemical properties, with a particular focus on the critical aspect of its keto-enol tautomerism, which dictates its structure and reactivity. We will delve into its synthesis, spectroscopic characterization, potential chemical transformations, and known biological context. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Molecular Identity and Structure

Nomenclature and Key Identifiers

The compound is commonly referred to as this compound, but its predominant tautomeric form gives it the IUPAC designation of 3-nitro-1H-quinolin-4-one.[1] This duality is central to understanding its chemistry.

| Property | Value | Source |

| IUPAC Name | 3-nitro-1H-quinolin-4-one | PubChem[1] |

| Common Names | This compound, 3-nitro-4-hydroxyquinoline | PubChem[1] |

| CAS Number | 50332-66-6 | Sigma-Aldrich[5] |

| Molecular Formula | C₉H₆N₂O₃ | PubChem[1] |

| Molecular Weight | 190.16 g/mol | Sigma-Aldrich[5] |

| InChI Key | ZWISCKSGNCMAQO-UHFFFAOYSA-N | Sigma-Aldrich[5] |

The Critical Question of Tautomerism: 4-ol vs. 4-one

Like many hydroxy-substituted azaheterocycles, this compound exists in a tautomeric equilibrium between the keto (amide) form, 3-nitro-1H-quinolin-4-one, and the enol (phenol) form, this compound. Spectroscopic and crystallographic studies on related 4-quinolone systems overwhelmingly indicate that the keto form is the more stable and predominant tautomer in both solid and solution phases.[6][7] The stability of the keto form is attributed to the formation of a conjugated amide system, which is energetically favorable.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol: This protocol is adapted from established procedures. [2]

-

Dissolution: Dissolve 4-hydroxyquinoline (1.0 eq) in propionic acid (approx. 8 mL per gram of starting material).

-

Causality: Propionic acid serves as a suitable polar solvent that can withstand the high reaction temperatures required.

-

-

Heating: Heat the solution to 120-125 °C with stirring.

-

Nitration: Prepare a solution of concentrated nitric acid (approx. 1.2 eq) diluted with a small amount of propionic acid. Add this nitrating mixture dropwise to the heated solution over 1.5 hours.

-

Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent over-nitration or degradation of the starting material. A yellow precipitate should begin to form.

-

-

Reflux: After the addition is complete, reflux the reaction mixture for an additional 1-3 hours to ensure the reaction goes to completion.

-

Causality: Refluxing at a constant high temperature provides the necessary activation energy to complete the nitration.

-

-

Isolation: Stop heating and allow the mixture to cool to room temperature.

-

Purification: Filter the resulting solid precipitate. Wash the filter cake sequentially with ethanol, water, and then ethanol again to remove residual acid and impurities. [2]7. Drying: Dry the final product under a vacuum to yield the this compound as a yellow solid.

Chemical Reactivity Profile

The molecule possesses several reactive sites:

-

Nitro Group: Can be readily reduced to an amino group (3-aminoquinolin-4-ol), a key intermediate for further functionalization, such as in the synthesis of fused heterocyclic systems.

-

N-H of the Amide: The proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation reactions.

-

Aromatic Rings: The benzene ring is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the quinolone and nitro groups. However, nucleophilic aromatic substitution may be possible under specific conditions.

Analytical & Spectroscopic Characterization

Structural elucidation relies on a combination of modern spectroscopic techniques. While definitive spectra require experimental acquisition, the expected features can be expertly predicted. [8][9][10]

| Technique | Purpose | Expected Key Features |

|---|---|---|

| ¹H NMR | Maps proton environment and connectivity | - Signals in the 7.0-8.5 ppm range for the 4 protons on the benzene ring. - A distinct singlet for the proton at the C2 position. - A broad singlet at high chemical shift (>10 ppm) for the N-H proton. |

| ¹³C NMR | Identifies unique carbon atoms | - 8 aromatic/vinylic carbons in the 115-145 ppm range. - A key downfield signal around 175-180 ppm corresponding to the C4 carbonyl (C=O) carbon, which is strong evidence for the keto tautomer. |

| FT-IR | Identifies functional groups | - A broad peak around 3200-3400 cm⁻¹ for the N-H stretch. - A strong C=O (amide) stretch around 1650-1680 cm⁻¹. - Two strong, characteristic peaks for the NO₂ group: asymmetric stretch (~1550 cm⁻¹) and symmetric stretch (~1350 cm⁻¹). |

| Mass Spec. | Determines molecular weight and fragmentation | - Molecular ion peak [M]⁺ at m/z ≈ 190. - Common fragmentation patterns including the loss of NO₂ (m/z -46) and CO (m/z -28). |

| X-ray Cryst. | Determines 3D structure in solid-state | - Provides definitive proof of the predominant tautomer by measuring bond lengths (a C=O double bond vs. a C-O single bond). [11] - Elucidates intermolecular interactions like hydrogen bonding. |

Biological Significance and Applications in Drug Discovery

The therapeutic potential of this compound stems from the combination of two powerful pharmacophores.

-

The Quinoline Scaffold: This is a "privileged structure" found in a vast array of pharmaceuticals, including the well-known antimalarial chloroquine and numerous antibacterial agents (fluoroquinolones). [3][12][13]Its planar structure allows it to intercalate with DNA or bind to enzyme active sites.

-

The Nitro Group: Nitroaromatic compounds are well-established antimicrobial and anticancer agents. [14]They often function as prodrugs; the nitro group is reduced under the hypoxic conditions found in many tumors and microbial environments to produce cytotoxic reactive nitrogen species. [14] This combination makes this compound and its derivatives promising candidates for:

-

Anticancer Agents: The quinolone core can target enzymes like topoisomerase or DNA gyrase, while the nitro group provides a mechanism for hypoxia-activated cytotoxicity. [13][15]* Antibacterial Agents: The 4-quinolone structure is the core of many antibiotics. [15]Modifications at the C3 position are known to modulate antibacterial activity.

-

Antiparasitic Compounds: As a structural analog of other quinoline-based antimalarials, it serves as a scaffold for developing new agents to combat drug-resistant strains of parasites. [16]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions. [1] GHS Hazard Classification:

| Pictogram | Code | Hazard Statement | Source |

| ☠️ | H301 | Toxic if swallowed | PubChem [1][2] |

| ❕ | H315 | Causes skin irritation | PubChem [1] |

| corrosive | H318 | Causes serious eye damage | PubChem [1] |

| ❕ | H335 | May cause respiratory irritation | PubChem [1] |

-

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust. [17]* Personal Protective Equipment (PPE): Wear impervious gloves, a lab coat, and chemical safety goggles or a face shield. [17][18]* Handling: Avoid all personal contact, including inhalation and skin/eye contact. [19]Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up. [18]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [17]

References

- PubChem. (n.d.). 3-Nitro-4-quinolinol. National Center for Biotechnology Information.

- PubChemLite. (n.d.). 8-bromo-3-nitroquinolin-4-ol. University of Luxembourg.

- PubChemLite. (n.d.). 5-bromo-3-nitroquinolin-4-ol. University of Luxembourg.

- Araki, M., Saneyoshi, M., Harada, H., & Kawazoe, Y. (1968). Synthesis and reaction of 3-fluoro-4-nitroquinoline 1-oxide. Chemical & Pharmaceutical Bulletin, 16(9), 1742-6.

- Xenometrix. (n.d.). Material Safety Data Sheet: 4-Nitroquinoline-N-oxide.

- Kumar, A., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-54.

- Al-Zoubi, W., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Molecules, 29(1), 1-15.

- Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.

- da Silva, A. C. S., et al. (2022). Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. Current Drug Targets, 23(1), 1-10.

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.

- ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9.

- Francisco-Márquez, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3596.

- National Institutes of Health. (n.d.). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines.

- Szeliga, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6658.

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.

- Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243.

- Sarna, E., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200.

- ResearchGate. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one.

- Albuquerque, I. S., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12341-9.

- ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube.

- Lynch, D. E. (2000). Studies of polymorphism in three compounds by single crystal X-ray diffraction. International journal of pharmaceutics, 194(2), 147-53.

- ResearchGate. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.

- ResearchGate. (n.d.). Studies on the Chemical Behavior of 3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one towards some Electrophilic and Nucleophilic Reagents.

- National Institutes of Health. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations.

- University of Colorado Boulder. (n.d.). Spectroscopy Problems. Organic Chemistry at CU Boulder.

- ResearchGate. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H.

- ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline.

- National Institutes of Health. (n.d.). Crystallization and preliminary X-ray analysis of pyridoxine 4-oxidase.

- Chad's Prep. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube.

- Evans, D. A., et al. (1968). o-Quinonoid compounds. Part I. Synthesis and tautomerism of isoquinolin-3-ols. Journal of the Chemical Society C: Organic, 768-772.

- ResearchGate. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon.

- Journal of Organic and Pharmaceutical Chemistry. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.

Sources

- 1. 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

3-Nitroquinolin-4-ol CAS number 50332-66-6 information

An In-depth Technical Guide to 3-Nitroquinolin-4-ol (CAS: 50332-66-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary and Core Concepts

This compound, also known by its tautomeric name 3-nitro-4(1H)-quinolinone, is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a quinolinone core functionalized with a nitro group at the C3 position, makes it a valuable intermediate for the synthesis of more complex molecules. The quinoline scaffold is a privileged structure in drug discovery, forming the basis for numerous therapeutic agents, while the nitro group serves as a versatile chemical handle for further derivatization or as a potential pharmacophore. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, safety considerations, and a discussion of its role as a key building block in the development of novel therapeutics, particularly in the realms of antimalarial, antibiotic, and antineoplastic agents[1][2].

Physicochemical and Structural Properties

This compound exists as a tan or light beige to yellow solid at room temperature[2][3][4]. It exhibits tautomerism, existing in equilibrium between the keto (quinolinone) and enol (quinolinol) forms, with the quinolinone form generally being predominant in the solid state. This characteristic is crucial for understanding its reactivity and spectroscopic properties.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 50332-66-6 | [5][6][7] |

| Molecular Formula | C₉H₆N₂O₃ | [5][6][8] |

| Molecular Weight | 190.16 g/mol | [6] |

| IUPAC Name | 3-nitro-1H-quinolin-4-one | [6] |

| Synonyms | 4-Hydroxy-3-nitroquinoline, 3-nitro-4-quinolinol | [3][4][6] |

| Appearance | White to Yellow to Green powder/crystal; Tan Solid | [3][4] |

| Melting Point | >300 °C | [2][4] |

| Boiling Point | 312.3 - 334.7 °C (Predicted) | [4][5] |

| Purity | Typically >98% (Commercial) | [3][5] |

| Solubility | Slightly soluble in DMSO and DMF | [4][9] |

| Storage | Room Temperature, Inert Atmosphere | [2][4] |

Synthesis and Characterization

The most direct and commonly cited method for the preparation of this compound is through the electrophilic nitration of 4-hydroxyquinoline. This reaction leverages the electron-rich nature of the quinolinone ring, which directs nitration to the C3 position.

Synthesis Workflow: Nitration of 4-Hydroxyquinoline

The synthesis involves the controlled addition of nitric acid to a solution of 4-hydroxyquinoline in propionic acid, which acts as both a solvent and a medium for the reaction. Heating the mixture facilitates the reaction, leading to the precipitation of the desired product.

Caption: Synthesis workflow for this compound via nitration.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the nitration of 4-hydroxyquinoline[2][4].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 5.0 g (34.48 mmol) of 4-hydroxyquinoline in 40 mL of propionic acid.

-

Heating: Heat the solution to 120 °C with stirring.

-

Nitrating Agent Preparation: In a separate beaker, carefully dilute 3.5 mL (approx. 41.38 mmol) of concentrated nitric acid (65-68%) with a small amount of propionic acid.

-

Addition: Add the diluted nitric acid solution dropwise to the heated 4-hydroxyquinoline solution over a period of 1.5 hours. A yellow precipitate should begin to form approximately 15 minutes into the addition[4].

-

Reaction Completion: After the addition is complete, add an additional 20 mL of propionic acid to the mixture and bring it to reflux. Maintain reflux for 1 hour to ensure the reaction goes to completion.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material (4-hydroxyquinoline)[4].

-

Isolation: Stop heating and allow the reaction mixture to cool to room temperature.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with petroleum ether to remove residual propionic acid and other impurities.

-

Drying: Dry the resulting yellow solid under vacuum to yield this compound. (Reported yield: 5.28 g, 80.7%)[4].

Analytical Characterization Protocol

While specific spectral data is not widely published, the structural confirmation of the synthesized this compound would be achieved through a standard suite of spectroscopic techniques.

Table 2: Standard Methodologies for Structural Elucidation

| Technique | Sample Preparation | Purpose & Expected Observations |

| ¹H NMR | Dissolve 5-10 mg in DMSO-d₆. | To identify proton environments. Expect signals in the aromatic region (7-9 ppm) corresponding to the quinoline ring protons and a broad singlet for the N-H proton. The C2-H proton signal, present in the starting material, will be absent. |

| ¹³C NMR | Use the same sample as ¹H NMR. | To identify unique carbon atoms. Expect signals for the 9 carbons of the quinoline core, including carbonyl (C=O) and C-NO₂ signals at characteristic chemical shifts. |

| FT-IR | Analyze as a KBr pellet or using an ATR accessory. | To identify functional groups. Expect characteristic vibrational bands for N-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and asymmetric/symmetric N-O stretching of the nitro group (~1550 and ~1350 cm⁻¹). |

| Mass Spec (MS) | Use ESI or EI ionization. | To confirm molecular weight and fragmentation. Expect a molecular ion peak [M+H]⁺ at m/z 191.04 or [M]⁺ at m/z 190.16, confirming the molecular formula C₉H₆N₂O₃[6]. |

Applications in Drug Development and Medicinal Chemistry

This compound is primarily utilized as a chemical intermediate[1]. Its value stems from the reactivity of its functional groups, which allows for the construction of more elaborate molecular architectures.

Role as a Synthetic Intermediate

The quinolinone core is a foundational element in many antimalarial drugs (e.g., Chloroquine derivatives) and fluoroquinolone antibiotics. The nitro group at the C3 position is a key functional handle for several reasons:

-

Reduction to Amine: The nitro group can be readily reduced to an amine (-NH₂). This amine is a versatile nucleophile, enabling the introduction of a wide variety of side chains, peptide couplings, or the formation of new heterocyclic rings fused to the quinoline core[10].

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group can activate the quinoline ring for nucleophilic substitution reactions, allowing for further functionalization.

Caption: Logical workflow from core compound to potential applications.

Biological Context of the Nitroaromatic Scaffold

Nitro-containing molecules possess a wide spectrum of biological activities, including antineoplastic, antibiotic, and antiparasitic effects[11]. The mechanism often involves the in-vivo reduction of the nitro group to produce reactive nitroso and superoxide species, which can induce cellular damage in target pathogens or cancer cells[11]. While the specific activity of this compound is not extensively documented, its structure is analogous to other nitroaromatics investigated for therapeutic purposes, making its derivatives prime candidates for biological screening in these areas.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The compound is classified as an irritant and is toxic if swallowed.

Table 3: GHS Safety and Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [4][5] |

| Signal Word | Warning | [4][5] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat. Work in a well-ventilated area or fume hood. | |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [2][5] |

Conclusion

This compound (CAS 50332-66-6) is a well-defined chemical entity whose primary value lies in its role as a versatile synthetic intermediate. Its straightforward synthesis from 4-hydroxyquinoline and the strategic placement of the nitro group on the pharmaceutically relevant quinolinone scaffold make it a key building block for drug discovery pipelines. Researchers and drug development professionals can leverage this compound to access a diverse library of novel quinoline derivatives for screening as potential antimalarial, antibiotic, and antineoplastic agents. Adherence to strict safety protocols is mandatory when handling this compound.

References

- 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988.

- Araki, M., Saneyoshi, M., Harada, H., & Kawazoe, Y. (1968). Synthesis and reaction of 3-fluoro-4-nitroquinoline 1-oxide. Chemical & Pharmaceutical Bulletin, 16(9), 1742-1746. [Link]

- 8-bromo-3-nitroquinolin-4-ol (C9H5BrN2O3). PubChemLite. [Link]

- Rápó, J., & Cortés-Benítez, F. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635. [Link]

- Kaczanowska, K., & Demkowicz, S. (2021). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molecules, 26(24), 7562. [Link]

- Tomas, M., & Tomas, V. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(1), 1. [Link]

- Nowak, M., & Gzella, A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(22), 5338. [Link]

- Kumar, A., & Sharma, S. (2014). Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. Molecules, 19(4), 4571-4584. [Link]

- Asiri, A. M., & Khan, S. A. (2013). Synthesis, antibacterial and antioxidant activities of new 1-alkyl-4-(1-alkyl-4-oxo-1,4-dihydroquinolin-2-yl)pyridinium bromides. European Journal of Medicinal Chemistry, 64, 532-538. [Link]

- Al-Dies, A. M., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(19), 6825. [Link]

Sources

- 1. This compound (50332-66-6) at Nordmann - nordmann.global [nordmann.global]

- 2. echemi.com [echemi.com]

- 3. 3-Nitro-4-quinolinol | 50332-66-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 3-NITRO-4-QUINOLINOL | 50332-66-6 [chemicalbook.com]

- 5. This compound | 50332-66-6 [sigmaaldrich.com]

- 6. 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. keyorganics.net [keyorganics.net]

- 9. 3-NITRO-4-QUINOLINOL manufacturers and suppliers in india [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Nitro-1H-Quinolin-4-One: A Technical Guide for Chemical and Pharmaceutical Development

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-nitro-1H-quinolin-4-one, a key heterocyclic compound with significant interest in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field, offering detailed synthetic protocols, mechanistic insights, and a discussion of alternative manufacturing strategies. The quinoline scaffold and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of a nitro group at the 3-position of the quinolin-4-one core can serve as a crucial synthetic handle for further functionalization, enabling the creation of diverse chemical libraries for drug discovery programs.[5][6]

Primary Synthetic Route: Electrophilic Nitration of 4-Hydroxyquinoline

The most direct and commonly employed method for the preparation of 3-nitro-1H-quinolin-4-one is the electrophilic nitration of 4-hydroxyquinoline (also known as 4-quinolinol).[7][8] This reaction leverages the electron-rich nature of the quinoline ring system, which is activated towards electrophilic attack by the hydroxyl group at the 4-position.

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Nitric acid, in the presence of a suitable solvent like propionic acid, generates the nitronium ion (NO₂⁺), a potent electrophile. The 4-hydroxyquinoline tautomerizes to the more reactive quinolin-4-one form. The π-electrons of the heterocyclic ring, particularly at the electron-rich C3 position, attack the nitronium ion. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the final product, 3-nitro-1H-quinolin-4-one. The choice of propionic acid as a solvent is strategic; it provides a suitable reaction medium and facilitates the reaction without promoting unwanted side reactions that can occur with stronger acids like sulfuric acid.[7]

Reaction Pathway: Nitration of 4-Hydroxyquinoline

Caption: Workflow for the synthesis of 3-nitro-1H-quinolin-4-one.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures and provides a reliable method for the synthesis of 3-nitro-1H-quinolin-4-one.[7]

Materials and Equipment:

-

4-Hydroxyquinoline

-

Propionic acid

-

Nitric acid (70% aqueous solution)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Dropping funnel

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxyquinoline (0.18 mol) to propionic acid (250 mL).

-

Heating: Heat the mixture to approximately 125°C with stirring until the 4-hydroxyquinoline is fully dissolved.

-

Nitration: Add 70% nitric acid (0.36 mol) dropwise to the heated solution using a dropping funnel. Maintain vigorous stirring throughout the addition.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 125°C for an additional 10 minutes.

-

Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The product will begin to precipitate out of the solution.

-

Isolation: Dilute the mixture with ethanol to further facilitate precipitation. Filter the solid product using a Buchner funnel.

-

Washing and Drying: Wash the collected solid sequentially with ethanol, water, and then again with ethanol to remove any unreacted starting materials and impurities. Dry the purified product to afford 3-nitro-1H-quinolin-4-one as a light yellow powder.

| Parameter | Value |

| Starting Material | 4-Hydroxyquinoline |

| Reagents | Nitric Acid, Propionic Acid |

| Temperature | 125°C |

| Reaction Time | ~20 minutes |

| Reported Yield | 86% |

| Product Form | Light yellow powder |

Table 1: Summary of the reaction parameters for the nitration of 4-hydroxyquinoline.[7]

Alternative Synthetic Strategies

While direct nitration is the most straightforward approach, other synthetic routes to the quinolin-4-one core exist and can be adapted for the synthesis of nitro-substituted analogs. These methods are particularly useful when substituted precursors are more readily available or when regioselectivity is a concern.

Conrad-Limpach and Gould-Jacobs Reactions

The Conrad-Limpach and Gould-Jacobs reactions are classical methods for the synthesis of quinoline derivatives.[9][10] These reactions typically involve the condensation of anilines with β-ketoesters or related dicarbonyl compounds, followed by a cyclization step. To synthesize a 3-nitro-quinolin-4-one derivative via these routes, one would need to start with a appropriately substituted aniline or dicarbonyl compound bearing a nitro group. For instance, the reaction of an aniline with a 2-nitro-malonate derivative could potentially yield the desired product after cyclization.

Conceptual Pathway: Modified Conrad-Limpach Reaction

Caption: Conceptual workflow for a modified Conrad-Limpach synthesis.

Cyclization of 2-Amino-Nitrobenzoyl Derivatives

An alternative strategy involves the construction of the quinolinone ring from a pre-functionalized benzene ring. For example, a 2-aminoacetophenone derivative with a nitro group on the acetyl moiety could undergo an intramolecular cyclization to form the desired quinolin-4-one. This approach offers good control over the substitution pattern of the resulting quinoline.

Safety Considerations and Handling

Working with nitric acid requires stringent safety precautions. It is a strong oxidizing agent and is highly corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The nitration reaction is exothermic and the addition of nitric acid should be done slowly and with careful temperature monitoring to prevent a runaway reaction.

Conclusion

The synthesis of 3-nitro-1H-quinolin-4-one is a valuable process for the generation of versatile intermediates in drug discovery and development. The direct nitration of 4-hydroxyquinoline offers a high-yielding and straightforward method for its preparation.[7] Alternative strategies, such as modifications of classical quinoline syntheses, provide additional routes that can be explored, particularly for the creation of more complex analogs. A thorough understanding of the reaction mechanisms and adherence to safety protocols are paramount for the successful and safe execution of these synthetic procedures.

References

- PrepChem. Synthesis of 3-nitro-4-hydroxyquinoline.

- Adams, A. & Hey, D. H. The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline. Journal of the Chemical Society (Resumed), 2092 (1950).

- Surrey, A. R. & Cutler, R. A. The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society, 68(12), 2570-2574 (1946).

- Al-Obaydi, J. M. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi Journal of Science, 57(1A), 133-143 (2016).

- Bachman, G. B., Welton, D. E., Jenkins, G. L. & Christian, J. E. Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. Journal of the American Chemical Society, 69(2), 365-371 (1947).

- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4085 (2022).

- US Patent 2,558,211A. Preparation of 4-hydroxyquinoline compounds.

- Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances, 12(46), 30043-30047 (2022).

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(22), 4141 (2019).

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 244 (2021).

- Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654 (2009).

- Synthesis of 3-nitroacetophenone. Masaryk University.

- Technology of Preparing 8-Hydroxy-5-nitroquinoline. ResearchGate.

- Additions and Corrections - Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. Journal of the American Chemical Society, 70(4), 1450-1450 (1948).

- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2949 (2018).

- 3-Nitro-4-quinolinol. PubChem.

- (PDF) Biological Activities of Quinoline Derivatives. ResearchGate.

- Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. Current Drug Targets, 23(10), 992-1002 (2022).

- Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 27(9), 2686 (2022).

- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation, XII(IX), 2584-2595 (2025).

- Synthetic method for 3-aminoacetophenone. Eureka | Patsnap.

- 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. Molecules, 26(16), 4786 (2021).

- A kind of preparation method of nitroacetophenone. Google Patents.

- Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances, 12(46), 30043-30047 (2022).

- NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron, 21(1), 97-100 (1965).

- UNITED STATES PATENT OFFICE.

- Synthesis of amino acid derivatives of quinolone antibiotics. Organic & Biomolecular Chemistry, 7(11), 2359-2362 (2009).

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. prepchem.com [prepchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]

A Technical Guide to 3-Nitroquinolin-4-ol: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Quinoline Nucleus as a Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic therapeutic agents.[1] Its rigid structure and opportunities for diverse functionalization have made it a "privileged scaffold" in drug discovery, a term bestowed upon molecular frameworks that can bind to multiple, unrelated biological targets.[1] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[2]

Within this important class of compounds, 3-Nitroquinolin-4-ol, formally known as 3-nitro-1H-quinolin-4-one under IUPAC nomenclature, has emerged as a particularly valuable intermediate and a pharmacophore of interest for researchers in oncology.[3][4] The introduction of a nitro group at the 3-position of the quinolin-4-one core significantly influences the molecule's electronic properties and its potential for targeted biological interactions. This guide provides an in-depth technical overview of this compound, from its fundamental chemical properties and synthesis to its application as a foundational structure in the development of novel anticancer agents, with a specific focus on the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Chemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic and medicinal chemistry.

Nomenclature and Physicochemical Properties

-

IUPAC Name: 3-nitro-1H-quinolin-4-one[3]

-

Synonyms: 3-Nitro-4-quinolinol, 3-Nitro-4-hydroxyquinoline, 4-Hydroxy-3-nitroquinoline[3]

-

CAS Number: 50332-66-6[3]

-

Molecular Formula: C₉H₆N₂O₃[3]

-

Molecular Weight: 190.16 g/mol [3]

| Property | Value | Reference(s) |

| Appearance | Tan Solid | ECHEMI |

| Melting Point | >300 °C | Sigma-Aldrich |

| Boiling Point | 312.3 °C at 760 mmHg | Sigma-Aldrich |

| Molecular Weight | 190.16 | [3] |

| Molecular Formula | C₉H₆N₂O₃ | [3] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is through the electrophilic nitration of 4-hydroxyquinoline. This reaction leverages the electron-rich nature of the quinoline ring system, which directs the nitro group to the 3-position.

Reaction Scheme:

Caption: Synthesis of this compound from 4-hydroxyquinoline.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxyquinoline (1 equivalent) with glacial acetic acid.

-

Heating: Heat the mixture to reflux.

-

Addition of Nitrating Agent: Slowly add a solution of nitric acid (1.1 equivalents) in glacial acetic acid dropwise to the refluxing mixture.

-

Reaction Monitoring: Maintain the reflux for approximately 15-30 minutes. The formation of a yellow precipitate indicates the progress of the reaction.

-

Isolation: Allow the reaction mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with a suitable solvent such as ethanol to remove impurities, and dry under vacuum.

Causality behind Experimental Choices: The use of acetic acid as a solvent provides a polar protic medium that can solubilize the starting material and facilitate the nitration reaction. Heating to reflux increases the reaction rate. The dropwise addition of nitric acid is crucial to control the exothermic nature of the reaction and prevent over-nitration or side product formation.

Application in Drug Development: A Scaffold for EGFR Kinase Inhibitors

The true potential of this compound is realized in its application as a foundational scaffold for the development of potent anticancer agents. Research has shown that derivatives of 3-nitroquinoline can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[5]

The EGFR Signaling Pathway and Its Role in Cancer

The EGFR is a transmembrane protein that, upon binding to its ligands (like EGF), dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and migration.[6][7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth and tumor progression.[2] Therefore, inhibiting the EGFR kinase activity is a validated and effective strategy in cancer therapy.[5]

Caption: Simplified EGFR signaling pathway and the point of inhibition.

3-Nitroquinoline Derivatives as EGFR Inhibitors

The 3-nitroquinoline scaffold has been successfully utilized to design and synthesize a novel class of EGFR inhibitors.[5] The rationale behind this approach is that the quinoline core can mimic the adenine region of ATP, which binds to the kinase domain of EGFR. The nitro group at the 3-position can form crucial interactions within the active site, enhancing binding affinity and inhibitory potency. By modifying the 4-position (originally the hydroxyl group of this compound), various side chains can be introduced to further optimize the compound's interaction with the receptor and improve its pharmacological properties.

Studies have shown that certain 3-nitroquinoline derivatives exhibit potent antiproliferative activity against cancer cell lines that overexpress EGFR, such as A431 (human epidermoid carcinoma) and MDA-MB-468 (breast cancer).[5] The inhibitory activities of these compounds are often in the micromolar to nanomolar range, highlighting the potential of this scaffold in developing effective cancer therapeutics.[5]

Experimental Protocols for Biological Evaluation

To assess the potential of this compound derivatives as anticancer agents, rigorous in vitro assays are necessary. The following protocols describe two fundamental assays: a cytotoxicity assay to measure the compound's effect on cell viability and a kinase inhibition assay to determine its direct effect on EGFR activity.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability by measuring the total protein content of cells.[5][8][9]

-

Cell Seeding: Plate adherent cancer cells (e.g., A431) in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the 3-nitroquinoline derivative for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[8]

-

Washing: Wash the plates four times with 1% (v/v) acetic acid to remove excess TCA and media components.[8]

-

Staining: Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8]

-

Removal of Unbound Dye: Wash the plates again four times with 1% (v/v) acetic acid.[8]

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.[8]

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validating System: The inclusion of untreated and vehicle-treated controls allows for the normalization of the data and ensures that any observed cytotoxicity is due to the compound and not the solvent. A positive control (a known cytotoxic drug) can also be included to validate the assay's performance.

Protocol 2: EGFR Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. Various formats exist, including fluorescence-based and luminescence-based assays.[3][10]

-

Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.

-

Compound Incubation: In a 384-well plate, pre-incubate the EGFR kinase with various concentrations of the 3-nitroquinoline derivative for a defined period (e.g., 30 minutes) at room temperature.[3]

-

Initiation of Kinase Reaction: Start the reaction by adding a mixture of the substrate and ATP to each well.[3]

-

Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. The detection method will depend on the assay kit used (e.g., addition of a detection reagent that produces a fluorescent or luminescent signal).

-

Data Analysis: Plot the signal against the inhibitor concentration to determine the IC₅₀ value for EGFR kinase inhibition.

Rationale for Experimental Choices: The pre-incubation step allows the inhibitor to bind to the enzyme before the substrate and ATP are introduced, providing a more accurate measure of its inhibitory potency. The use of a specific substrate and optimized ATP concentration ensures that the assay is sensitive and specific for EGFR kinase activity.

Conclusion and Future Perspectives

This compound, or 3-nitro-1H-quinolin-4-one, stands as a molecule of significant interest to the scientific and drug development communities. Its straightforward synthesis and the demonstrated success of its derivatives as potent inhibitors of the EGFR signaling pathway underscore its value as a privileged scaffold in the design of novel anticancer agents.[5] The technical guide presented here offers a comprehensive overview of its chemical properties, synthesis, and biological applications, providing researchers with a solid foundation for further investigation.

Future research will likely focus on the synthesis of diverse libraries of 3-nitroquinoline derivatives with various substitutions to further explore the structure-activity relationship and optimize their potency and selectivity for different EGFR mutants. Additionally, in-depth studies into the mechanism of action, pharmacokinetic properties, and in vivo efficacy of lead compounds will be crucial for translating the promise of this scaffold into clinically effective cancer therapies.

References

- Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica.

- Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.

- 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988. PubChem.

- EGF/EGFR Signaling Pathway. Creative Diagnostics.

- A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology.

- Synthesis of nitroquinoline derivatives 9. ResearchGate.

- Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol.

- SRB assay for measuring target cell killing. Protocols.io.

- EGFR Signaling Pathway. Bio-Rad Antibodies.

- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC.

- Schematic diagram of EGFR signaling pathway[11]. Growth factor binding.... ResearchGate.

- Simplified schematic diagram of the EGFR signaling pathway depicting.... ResearchGate.

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

- Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed.

- Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline1. Journal of the American Chemical Society.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

- Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure.

Sources

- 1. SRB assay for measuring target cell killing [protocols.io]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. rsc.org [rsc.org]

- 4. 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

Spectral data (NMR, IR, MS) of 3-Nitroquinolin-4-ol

An In-Depth Technical Guide to the Spectral Analysis of 3-Nitroquinolin-4-ol

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (C₉H₆N₂O₃, M.W.: 190.16 g/mol )[1]. As a key heterocyclic aromatic compound, its unambiguous structural characterization is paramount for its application as a pharmaceutical intermediate and research tool[2]. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a holistic analytical portrait of the molecule. We delve into the rationale behind experimental methodologies, interpret the resulting spectra with insights from analogous structures, and provide robust, field-proven protocols for data acquisition. This guide is intended for researchers, chemists, and quality control professionals who require a deep, practical understanding of the analytical chemistry of quinoline derivatives.

Introduction: The this compound Moiety

This compound is a derivative of the quinoline scaffold, a bicyclic system composed of a benzene ring fused to a pyridine ring[2][3]. The molecule exists in a tautomeric equilibrium between the -ol form (4-hydroxy) and the -one form (4-oxo), with the quinolin-4(1H)-one form generally being the more stable. The presence of a hydroxyl/oxo group at position 4 and a strong electron-withdrawing nitro group (-NO₂) at position 3 dictates its unique electronic and chemical properties. Accurate spectral analysis is crucial to confirm its synthesis and purity, as these functional groups provide distinct and measurable signatures.

Below is a diagram illustrating the chemical structure and atom numbering scheme for this compound, which will be referenced throughout this guide.

Sources

Solubility of 3-Nitroquinolin-4-ol in different solvents

An In-Depth Technical Guide to the Solubility of 3-Nitroquinolin-4-ol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, a heterocyclic aromatic compound with the chemical formula C₉H₆N₂O₃, is a molecule of significant interest in medicinal chemistry and drug discovery.[1] As a derivative of the quinoline scaffold, which is central to numerous pharmaceuticals, understanding its fundamental physicochemical properties is paramount for its application.[2] Solubility, in particular, is a critical determinant of a compound's behavior in both chemical and biological systems, influencing everything from reaction kinetics and purification to bioavailability and formulation.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. Recognizing that specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide emphasizes the underlying chemical principles, theoretical predictions, and robust experimental methodologies that enable researchers to accurately assess its solubility. We will explore the molecule's structural nuances, predict its behavior in various solvent systems, and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination.

Part 1: Core Physicochemical Properties and Structural Analysis

A molecule's solubility is intrinsically linked to its structure and fundamental properties. For this compound, a key feature is its potential for tautomerism. The compound can exist in equilibrium between the enol form (this compound) and the more stable keto form (3-nitro-1H-quinolin-4-one), as recognized by its IUPAC name.[1] This equilibrium influences the molecule's polarity, hydrogen bonding capability, and acidic/basic character.

-

Enol Form (this compound): Possesses a weakly acidic phenolic hydroxyl (-OH) group, making it a hydrogen bond donor.

-

Keto Form (3-nitro-1H-quinolin-4-one): Features a cyclic amide-like structure (a quinolone), which is less acidic but presents both hydrogen bond donor (N-H) and acceptor (C=O) sites.

The presence of the electron-withdrawing nitro (-NO₂) group and the aromatic quinoline core further contributes to its overall electronic and steric profile.

Caption: Keto-enol tautomerism of this compound.

The key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | [1] |

| Molecular Weight | 190.16 g/mol | [1][3] |

| Appearance | Tan or White to Yellow Powder/Crystal | [4] |

| Melting Point | >300 °C | [4] |

| IUPAC Name | 3-nitro-1H-quinolin-4-one | [1] |

Part 2: Theoretical and Qualitative Solubility Profile

The principle of "like dissolves like" provides a strong theoretical framework for predicting solubility. The structure of this compound, with its rigid aromatic core, polar nitro and carbonyl/hydroxyl groups, suggests a molecule of intermediate polarity.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The energy required to break the intermolecular forces in the solid crystal lattice is not compensated by the weak solute-solvent interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Higher solubility is predicted. These solvents can act as hydrogen bond acceptors for the N-H or O-H groups and engage in dipole-dipole interactions with the polar nitro and carbonyl groups.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is also expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule.[5][6]

-

Aqueous Solvents (e.g., Water, Buffers): Poor solubility is anticipated due to the large, relatively non-polar aromatic quinoline backbone. However, solubility is expected to be highly pH-dependent.

A standard qualitative analysis scheme can be used to classify the compound based on its acidic and basic properties. The weakly acidic nature of the phenolic hydroxyl group (or the N-H in the keto form) is the most significant feature for its solubility in aqueous bases.

| Solvent / Reagent | Predicted Solubility | Rationale |

| Water | Insoluble | The large hydrophobic aromatic core outweighs the polarity of the functional groups. |

| 5% HCl | Insoluble | The basicity of the quinoline nitrogen is significantly reduced by the electron-withdrawing nitro group and the resonance contribution of the keto tautomer, preventing protonation to form a soluble salt. |

| 5% NaHCO₃ | Insoluble | Sodium bicarbonate is a weak base and is generally not strong enough to deprotonate a weakly acidic phenol-like group. |

| 5% NaOH | Soluble | Sodium hydroxide is a strong base capable of deprotonating the phenolic -OH group, forming a water-soluble sodium salt (phenoxide). |

| Conc. H₂SO₄ | Soluble | The presence of oxygen and nitrogen atoms with lone pairs allows for protonation by the strong acid, leading to dissolution. |

Part 3: Quantitative Solubility Analysis

As previously noted, specific quantitative solubility values for this compound are scarce. However, qualitative reports confirm its solubility in solvents like methanol, acetone, and chloroform.[5][6] For context, we can consider data for the structural isomer Nitroxoline (5-nitro-8-quinolinol), which has the same molecular formula and weight. This comparison, while not exact, provides a reasonable estimate for the magnitude of solubility in common organic solvents.

| Solvent | Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) | Reference / Rationale |

| DMSO | Soluble | ~30 | Based on data for the isomer Nitroxoline.[7] |

| DMF | Soluble | ~25 | Based on data for the isomer Nitroxoline.[7] |

| Ethanol | Soluble | ~1 | Based on data for the isomer Nitroxoline.[7] |

| Methanol | Soluble | Likely in the range of 1-10 mg/mL | [5][6], estimate based on polarity. |

| Acetone | Soluble | Likely in the range of 1-10 mg/mL | [5][6], estimate based on polarity. |

| Chloroform | Soluble | Likely in the range of 1-10 mg/mL | [5][6], estimate based on polarity. |

| Water / PBS (pH 7.2) | Insoluble | < 0.5 | Based on data for the isomer Nitroxoline.[7] |

Disclaimer: The quantitative values are estimations based on a structural isomer and should be experimentally verified for this compound.

Part 4: Experimental Protocols for Solubility Determination

To obtain reliable and accurate data, rigorous experimental protocols are essential. The following sections detail the methodologies for both qualitative classification and precise quantitative measurement.

Protocol 4.1: Qualitative Solubility Classification

This workflow systematically classifies the compound based on its solubility in acidic and basic solutions.

Caption: Workflow for qualitative solubility analysis.

Step-by-Step Methodology:

-

Place approximately 25 mg of the compound into a clean, dry test tube.

-

Add 0.75 mL of the solvent (starting with water) in portions, shaking vigorously after each addition.

-

Observe for complete dissolution. A solution is considered clear if no solid particles are visible.

-

If the compound is insoluble in water, proceed to the next solvent in the flowchart (5% NaOH). Use a fresh sample of the compound for each new solvent class test.

-

Record observations at each step to determine the final classification.

Protocol 4.2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[8] It measures the concentration of a saturated solution after a sufficient equilibration period.

Caption: Workflow for the quantitative shake-flask method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess is critical to ensure a saturated solution is formed. Add a precise volume (e.g., 1.0 mL) of the desired solvent.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 72 hours.[9] This extended period is crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand, letting the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed or filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). This step is the most critical for accuracy; any suspended solid will lead to an overestimation of solubility.

-

Analysis: Prepare a standard calibration curve of the compound at known concentrations using the same analytical method. Carefully take a known volume of the clear supernatant and dilute it to fall within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated method like HPLC-UV or UV-Vis spectroscopy to determine its concentration.

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the original saturated solution. The experiment should be performed in triplicate to ensure reproducibility.[10]

Conclusion

This compound is a compound characterized by poor aqueous solubility under neutral conditions, a feature attributable to its substantial aromatic structure. Its solubility profile is dominated by its weakly acidic nature, which allows for significantly enhanced solubility in basic aqueous solutions via salt formation. In organic solvents, its intermediate polarity predicts good solubility in polar aprotic (DMSO, DMF) and polar protic (alcohols) systems, a prediction supported by qualitative data. For drug development professionals and researchers, this profile suggests that while oral bioavailability may be limited by its low aqueous solubility, formulation strategies such as salt formation or the use of co-solvents could be highly effective. The experimental protocols detailed herein provide a robust framework for generating the precise, quantitative data needed to guide such efforts.

References

- Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

- U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).

- Marques, M. R. C. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

- Baluja, S., Ramavat, P., & Nandha, K. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. [Link]

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

- Shanghai惠诚生物. 3-Nitro-4-hydroxyquinoline. [Link]

- PubChem. 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988. [Link]

- Wikipedia. Quinoline. [Link]

Sources

- 1. 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. This compound | 50332-66-6 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 3-Nitro-4-hydroxyquinoline_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 6. usbio.net [usbio.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

The Biological Versatility of 3-Nitroquinolin-4-ol: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold remains a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a nitro group at the 3-position of the quinolin-4-ol core yields 3-Nitroquinolin-4-ol, a compound of significant interest for its potential biological activities. This technical guide provides a comprehensive overview of the known and anticipated biological properties of this compound and its derivatives, with a focus on its anticancer and antimicrobial potential. While specific experimental data for the parent compound is emerging, this document synthesizes information from closely related analogs to provide a robust framework for future research and development. We will delve into its proposed mechanisms of action, present detailed protocols for its synthesis and biological evaluation, and discuss its toxicological profile based on current knowledge.

Introduction: The Chemical and Biological Landscape of this compound

This compound, also known as 3-nitro-1H-quinolin-4-one, is a nitro-substituted aromatic heterocyclic compound with the molecular formula C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol [1]. Its structure, featuring both a quinolin-4-one core and a nitro functional group, suggests a predisposition for diverse biological interactions. The quinolone ring is a well-established pharmacophore found in a wide array of antimicrobial and anticancer drugs[2]. The nitro group, an electron-withdrawing moiety, can significantly modulate the electronic properties of the molecule, influencing its reactivity and potential to interact with biological targets[3].

Chemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| IUPAC Name | 3-nitro-1H-quinolin-4-one |

| CAS Number | 50332-66-6 |

| Appearance | Tan solid |

| Melting Point | >300°C |

Anticancer Activity: Targeting Key Signaling Pathways

Recent studies have highlighted the potential of 3-nitroquinoline derivatives as a novel class of anticancer agents[4]. The primary mechanism of action for many of these compounds appears to be the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival[3][5].

Mechanism of Action: Inhibition of EGFR Signaling

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth[5].

3-Nitroquinoline derivatives have been shown to act as EGFR inhibitors, likely by competing with ATP for binding to the kinase domain of the receptor. This inhibition blocks the autophosphorylation of EGFR and subsequent activation of downstream signaling, ultimately leading to cell cycle arrest and apoptosis in cancer cells overexpressing EGFR[3][4].

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

In Vitro Evaluation of Anticancer Activity

The cytotoxicity of this compound and its derivatives against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. While specific IC₅₀ values for this compound are not yet widely published, studies on related 4-anilino-3-nitroquinoline derivatives have shown excellent anticancer activity, with IC₅₀ values comparable to the established EGFR inhibitor, erlotinib[4]. For example, certain derivatives exhibited potent activity against human lung (A-549 and H-460) and colon (HCT-116) cancer cell lines[4].

Table 1: Anticipated Anticancer Activity of 3-Nitroquinoline Derivatives (Hypothetical Data Based on Analogs)

| Compound | Cell Line | IC₅₀ (µM) |

| This compound Analog A | A-549 (Lung) | 5.2 |

| This compound Analog B | HCT-116 (Colon) | 8.7 |

| This compound Analog C | MCF-7 (Breast) | 12.1 |

| Erlotinib (Control) | A-549 (Lung) | 4.5 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps to assess the in vitro anticancer activity of this compound.

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A-549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., erlotinib).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Broad-Spectrum Potential

The quinoline core is a well-known scaffold in antimicrobial agents, with fluoroquinolones being a prominent example. The mechanism of action for many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair[6]. The presence of a nitro group in this compound may confer additional or alternative antimicrobial mechanisms. Nitroaromatic compounds are known to be reduced by microbial nitroreductases to form reactive nitroso and hydroxylamino intermediates that can damage DNA and other cellular components.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of this compound is likely multifactorial:

-

Inhibition of DNA Synthesis: Similar to other quinolones, it may target DNA gyrase and topoisomerase IV.

-

Oxidative Stress and DNA Damage: The nitro group can be enzymatically reduced to generate reactive nitrogen species, leading to DNA damage and protein dysfunction.

-

Chelation of Metal Ions: Some nitro-substituted quinolines, like nitroxoline, exhibit antimicrobial activity by chelating essential divalent metal ions (e.g., Mg²⁺, Mn²⁺), which are cofactors for many bacterial enzymes[6].

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique for this purpose. While specific MIC values for this compound are not extensively reported, related nitroquinoline compounds like nitroxoline have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans[6][7].

Table 2: Anticipated Antimicrobial Spectrum of this compound (Hypothetical Data Based on Analogs)

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 4-16 |

| Escherichia coli | Gram-negative Bacteria | 8-32 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 16-64 |

| Candida albicans | Fungus | 8-32 |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of this compound against bacterial and fungal strains.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbe without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of this compound

A common route for the synthesis of this compound involves the nitration of 4-hydroxyquinoline. This electrophilic aromatic substitution reaction introduces a nitro group onto the quinoline ring.

Synthetic Workflow

Caption: General synthetic scheme for the preparation of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure adapted from the synthesis of related nitro-substituted quinolinols.

Materials:

-

4-Hydroxyquinoline

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Distilled water

-

Ethanol

Procedure:

-